molecular formula C28H33N3O B2947446 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide CAS No. 1005305-51-0

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2947446
CAS No.: 1005305-51-0
M. Wt: 427.592
InChI Key: SCHCOGRDQGBWTR-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide is a compound with a distinctive chemical structure Known for its multiple rings and functional groups, it features a combination of aromatic and aliphatic characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide involves multi-step organic reactions. One common route starts with the formation of the 3,4-dihydroisoquinoline ring system, followed by alkylation to attach the dimethylaminophenyl group. The final step generally includes the acetamide formation through a condensation reaction with m-tolylacetic acid.

Industrial Production Methods

Industrial production may utilize similar synthetic strategies but optimized for large-scale operations. This often involves the use of catalytic processes to improve yield and reduce by-products. Solvent systems and temperature controls are critical for maintaining efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation, particularly at the isoquinoline ring, which may lead to the formation of quinoline derivatives.

  • Reduction: Reduction reactions can target the acetamide group, resulting in the formation of amines.

  • Substitution: Electrophilic aromatic substitution is possible due to the presence of the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts for Substitution: Lewis acids like aluminum chloride or iron chloride.

Major Products Formed from These Reactions

  • Oxidation leads to quinoline derivatives.

  • Reduction results in secondary or tertiary amines.

  • Substitution can introduce various functional groups to the aromatic ring.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide finds applications in:

  • Chemistry: Used as a building block in organic synthesis due to its multiple functional groups.

  • Biology: Investigated for its potential as a ligand in receptor binding studies.

  • Medicine: Studied for its pharmacological properties, particularly in nervous system disorders.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action is influenced by its ability to interact with specific molecular targets. In biological systems, it can act as a ligand, binding to receptors and modulating their activity. The pathways involved often include signal transduction cascades that lead to various physiological effects.

Comparison with Similar Compounds

When compared to similar compounds such as N-(2-(isoquinolin-1-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide and N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethyl)-2-(m-tolyl)acetamide, the unique structural features of our compound of interest, particularly the dimethylaminophenyl group, confer distinct pharmacological and chemical properties.

List of Similar Compounds

  • N-(2-(isoquinolin-1-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethyl)-2-(m-tolyl)acetamide

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-hydroxyphenyl)ethyl)-2-(m-tolyl)acetamide

Thus, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide represents an intriguing chemical entity with diverse applications in science and industry, underpinned by its unique structural attributes.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O/c1-21-7-6-8-22(17-21)18-28(32)29-19-27(24-11-13-26(14-12-24)30(2)3)31-16-15-23-9-4-5-10-25(23)20-31/h4-14,17,27H,15-16,18-20H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHCOGRDQGBWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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